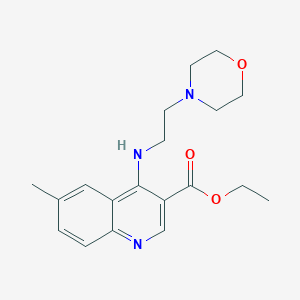
Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate is a quinoline derivative with a morpholine group and an ethyl ester moiety. Quinolines are heterocyclic aromatic organic compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-methylquinoline-3-carboxylic acid as the starting material.
Reaction Steps:
Nitration: The quinoline core is nitrated to introduce a nitro group at the 4-position.
Reduction: The nitro group is reduced to an amine using reducing agents like iron and hydrochloric acid.
Amination: The amine group is then reacted with 2-chloroethyl morpholine to introduce the morpholine moiety.
Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The quinoline core can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like iron and hydrochloric acid, or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides and acyl chlorides, often in the presence of a base.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Quinolines: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.
Biology: Quinoline derivatives are known for their biological activities, and this compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents, particularly in the treatment of infections and cancer.
Industry: The compound is used in the chemical industry for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate is not fully understood, but it is believed to involve interactions with biological targets such as enzymes or receptors. The morpholine group may enhance the compound's ability to penetrate cell membranes, while the quinoline core interacts with specific molecular targets.
Comparison with Similar Compounds
Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)indole-3-carboxylate: A structurally similar compound with an indole core instead of quinoline.
Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate hydrochloride: A salt form of the compound, which may have different solubility and stability properties.
Uniqueness: The presence of the quinoline core in this compound distinguishes it from similar indole derivatives, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-25-19(23)16-13-21-17-5-4-14(2)12-15(17)18(16)20-6-7-22-8-10-24-11-9-22/h4-5,12-13H,3,6-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORPJCMMPJGTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














